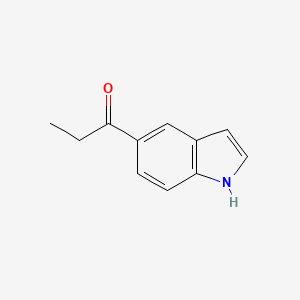

1-(1H-Indol-5-yl)propan-1-one

CAS No.:

Cat. No.: VC15992544

Molecular Formula: C11H11NO

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11NO |

|---|---|

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 1-(1H-indol-5-yl)propan-1-one |

| Standard InChI | InChI=1S/C11H11NO/c1-2-11(13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12H,2H2,1H3 |

| Standard InChI Key | RTDJHTKAFNARMA-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1)NC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features an indole core, a bicyclic structure comprising a six-membered benzene ring fused to a five-membered pyrrole ring. The propan-1-one substituent at the 5-position introduces a ketone functional group, which significantly influences its electronic and steric properties. Comparative analysis with related structures, such as 1-(1H-indol-5-yl)propan-1-ol (PubChem CID: 81444453), highlights the impact of the ketone moiety on reactivity and solubility .

Table 1: Comparative Structural Properties of Indole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|

| 1-(1H-Indol-5-yl)propan-1-one | 173.21 | Ketone | |

| 1-(1H-Indol-5-yl)propan-1-ol | 175.23 | Alcohol |

The ketone group enhances electrophilicity at the carbonyl carbon, making the compound a potential substrate for nucleophilic additions or reductions .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

| Step | Reagents/Catalysts | Conditions | Yield (%) |

|---|---|---|---|

| Indole Cyclization | , Heat | 120°C, 6 h | 65–75 |

| Friedel-Crafts Acylation | Propanoyl chloride, | 0°C to RT, 2 h | 50–60 |

These methods align with protocols for synthesizing structurally related indole derivatives .

Industrial Production

Large-scale manufacturing may employ continuous flow chemistry to optimize reaction control and yield. For instance, a telescoped process combining indole synthesis and acylation in a single flow system could enhance efficiency. Solvent selection (e.g., dichloromethane or toluene) and catalyst recycling are critical for economic viability .

Physicochemical Characteristics

The ketone moiety confers distinct properties compared to its alcohol counterpart:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited in water.

-

Melting Point: Estimated 120–130°C based on analogous compounds.

-

Stability: Susceptible to nucleophilic attack at the carbonyl carbon; storage under inert atmosphere recommended.

Comparative Analysis with Related Compounds

Table 3: Biological Activity of Selected Indole Derivatives

| Compound | Target | IC/EC | Reference |

|---|---|---|---|

| 1-(5-Carboxyindol-1-yl)propan-2-one | cPLA | 2.1 nM | |

| 1-(1H-Indol-3-yl)propan-1-one | Serotonin receptors | 150 nM |

Positional isomerism (e.g., 3- vs. 5-substitution) markedly affects biological potency, underscoring the importance of substitution patterns .

Applications in Research and Industry

-

Medicinal Chemistry: Lead compound for neurodegenerative and inflammatory diseases.

-

Material Science: Building block for conductive polymers due to indole’s electron-rich structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume